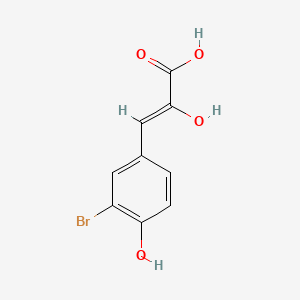
3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid is an organic compound with the molecular formula C9H7BrO3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid typically involves the bromination of 4-hydroxycinnamic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a propenoic acid.
3-Bromo-4-hydroxybenzoic acid: Contains a benzoic acid moiety.
4-Bromo-3-hydroxycinnamic acid: Similar structure but with different substitution patterns.
Uniqueness
3-(3-Bromo-4-hydroxyphenyl)-2-hydroxy-2-propenoic Acid is unique due to its specific substitution pattern and the presence of both hydroxyl and bromine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H7BrO4 |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-4,11-12H,(H,13,14)/b8-4- |
Clave InChI |
XZJAVJVQVHQXLU-YWEYNIOJSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C(/C(=O)O)\O)Br)O |
SMILES canónico |
C1=CC(=C(C=C1C=C(C(=O)O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


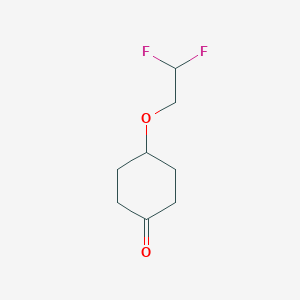
![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)
![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)
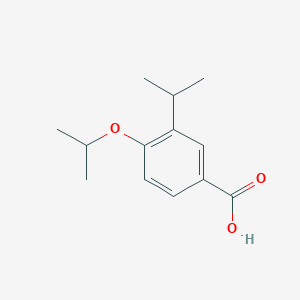

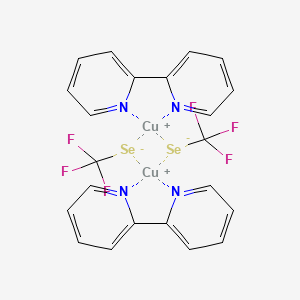
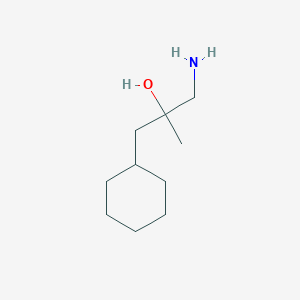
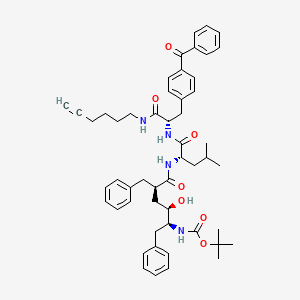

![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)
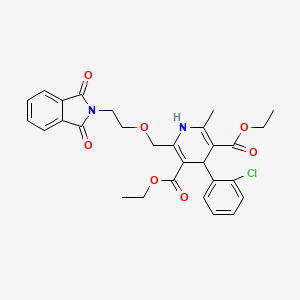
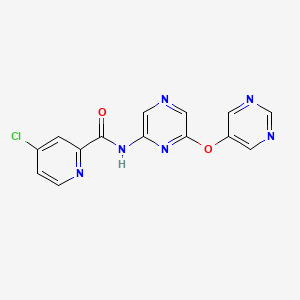
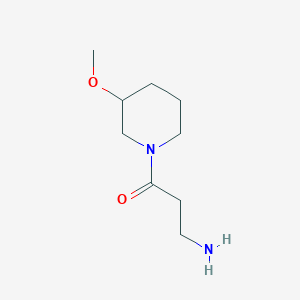
![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
